molecular formula C12H7FN2O B6366646 MFCD18312111 CAS No. 1261998-71-3

MFCD18312111

Cat. No.: B6366646
CAS No.: 1261998-71-3
M. Wt: 214.19 g/mol
InChI Key: KTYCUFSAEXPUAP-UHFFFAOYSA-N
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Description

Based on analogous compounds in the MDL series (e.g., MFCD13195646 and MFCD00003330), it is hypothesized to belong to the boronic acid or aromatic heterocyclic family, which are critical intermediates in pharmaceutical synthesis and materials science .

Properties

IUPAC Name

2-fluoro-3-(2-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-11-8(7-14)3-1-4-9(11)10-5-2-6-15-12(10)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYCUFSAEXPUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=CNC2=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682751
Record name 2-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-71-3
Record name 2-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312111 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under specific conditions (e.g., temperature, pressure, and solvent).

    Step 2: Purification of the intermediate product through techniques such as crystallization or distillation.

    Step 3: Final reaction to produce this compound, followed by purification and characterization to confirm its structure and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. Key factors in industrial production include:

  • Optimization of reaction conditions to maximize yield and minimize by-products.
  • Implementation of quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18312111 undergoes various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield a range of substituted compounds.

Scientific Research Applications

MFCD18312111 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312111 involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18312111, we compare it with structurally and functionally related compounds from authoritative sources. Key parameters include molecular properties, synthetic routes, and bioactivity profiles.

Table 1: Physicochemical Properties of this compound and Analogues

Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₄BBrClO₂ C₁₃H₉N₃O₂
Molecular Weight ~235 g/mol 235.27 g/mol 201.02 g/mol
LogP (XLOGP3) 2.15 (estimated) 2.15 2.63 (SILICOS-IT)
Solubility (mg/mL) 0.24 (ESOL) 0.24 0.687
Bioavailability 0.55 (moderate) 0.55 0.55
Synthetic Method Pd-catalyzed coupling Suzuki-Miyaura reaction A-FGO-catalyzed cyclization

Key Observations:

Structural Similarity : this compound shares a boronic acid functional group with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), suggesting utility in cross-coupling reactions for drug intermediates . In contrast, 2-(4-Nitrophenyl)benzimidazole is a benzimidazole derivative with nitro substituents, favoring applications in catalysis and materials science .

Solubility and Bioavailability : Both boronic acids exhibit lower aqueous solubility compared to benzimidazoles, likely due to increased hydrophobicity from halogen substituents. However, bioavailability scores (0.55) align across compounds, indicating moderate membrane permeability .

Synthetic Accessibility : this compound and its boronic acid analogue employ palladium-catalyzed methods, whereas benzimidazoles utilize greener A-FGO catalysts, reflecting trends in sustainable chemistry .

Pharmacological Potential

  • However, halogenated variants may require optimization to reduce toxicity .
  • Benzimidazoles : Demonstrated activity against H. pylori and as kinase inhibitors, highlighting divergent therapeutic applications compared to boronic acids .

Industrial Relevance

  • Cross-Coupling Efficiency : Boronic acids like this compound achieve >90% yield in Suzuki-Miyaura reactions, critical for synthesizing biaryl compounds in agrochemicals .
  • Catalyst Reusability : A-FGO catalysts in benzimidazole synthesis retain efficacy over five cycles, reducing costs and waste .

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